molecular formula C8H8N2O2S B15060266 5-(3-Methylthiophen-2-yl)imidazolidine-2,4-dione

5-(3-Methylthiophen-2-yl)imidazolidine-2,4-dione

Katalognummer: B15060266
Molekulargewicht: 196.23 g/mol
InChI-Schlüssel: QQIAWYFWXYTOMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3-Methylthiophen-2-yl)imidazolidine-2,4-dione is a heterocyclic compound that contains both imidazolidine and thiophene rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylthiophen-2-yl)imidazolidine-2,4-dione typically involves the reaction of 3-methylthiophene-2-carboxylic acid with urea under specific conditions. The reaction is carried out in the presence of a catalyst, such as phosphorous oxychloride, and requires heating to facilitate the formation of the imidazolidine-2,4-dione ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-Methylthiophen-2-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-(3-Methylthiophen-2-yl)imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-(3-Methylthiophen-2-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-(3-Methoxyphenyl)imidazolidine-2,4-dione
  • 5-(3-Methylphenyl)imidazolidine-2,4-dione
  • 5-(3-Chlorophenyl)imidazolidine-2,4-dione

Uniqueness

5-(3-Methylthiophen-2-yl)imidazolidine-2,4-dione is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties.

Eigenschaften

Molekularformel

C8H8N2O2S

Molekulargewicht

196.23 g/mol

IUPAC-Name

5-(3-methylthiophen-2-yl)imidazolidine-2,4-dione

InChI

InChI=1S/C8H8N2O2S/c1-4-2-3-13-6(4)5-7(11)10-8(12)9-5/h2-3,5H,1H3,(H2,9,10,11,12)

InChI-Schlüssel

QQIAWYFWXYTOMK-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC=C1)C2C(=O)NC(=O)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.